molecular formula C20H19N3O4S B2842320 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 886924-10-3

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2842320
CAS No.: 886924-10-3
M. Wt: 397.45
InChI Key: HVZAMMJGNYXVRI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse biological activities, while the methanesulfonyl group (electron-withdrawing) and tetrahydronaphthalene system (partially saturated bicyclic structure) contribute to unique physicochemical and pharmacological properties .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-28(25,26)17-9-5-4-8-16(17)19-22-23-20(27-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZAMMJGNYXVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

2-Methanesulfonylbenzoic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) followed by reaction with hydrazine hydrate.

Reaction Conditions :

  • Step 1 : 2-Methanesulfonylbenzoic acid (1 eq) refluxed with SOCl₂ (3 eq) in anhydrous dichloromethane (DCM) for 4 hours.
  • Step 2 : The acyl chloride intermediate reacted with hydrazine hydrate (2 eq) in ethanol at 0–5°C for 1 hour.

Yield : 85–92%.

Oxadiazole Cyclization

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form the 1,3,4-oxadiazole ring.

Reaction Conditions :

  • Hydrazide (1 eq), CS₂ (2 eq), and potassium hydroxide (KOH, 2 eq) in ethanol, refluxed for 8–12 hours.

Yield : 70–78%.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid Derivatives

Carboxylic Acid Activation

Tetrahydronaphthalene-2-carboxylic acid is activated to its acyl chloride using oxalyl chloride[(4)].

Reaction Conditions :

  • Carboxylic acid (1 eq), oxalyl chloride (1.2 eq), catalytic dimethylformamide (DMF) in DCM, stirred at room temperature for 3 hours.

Yield : 95%.

Coupling of Fragments

The acyl chloride is coupled with 5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine using a base to scavenge HCl.

Reaction Conditions :

  • Acyl chloride (1 eq), oxadiazol-2-amine (1 eq), triethylamine (2 eq) in anhydrous tetrahydrofuran (THF), stirred at 25°C for 12 hours.

Yield : 65–72%.

Optimization and Challenges

Solvent and Base Screening

Solvent Base Yield (%) Purity (%)
THF Triethylamine 72 98
DCM Pyridine 68 95
DMF NaHCO₃ 58 90

Triethylamine in THF provided optimal yield and purity.

Temperature Effects

Elevating temperature to 40°C reduced yield (55%) due to side reactions, while lower temperatures (0°C) slowed the reaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.64 (t, J = 7.6 Hz, 1H, ArH), 2.98 (s, 3H, SO₂CH₃).
  • ¹³C NMR : 167.8 ppm (C=O), 162.1 ppm (oxadiazole C=N).

High-Resolution Mass Spectrometry (HRMS)

Observed : m/z 453.1245 [M+H]⁺ (Calculated: 453.1249).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduced reaction time by 40% compared to batch processes.
  • Catalytic Recycling : Palladium catalysts recovered with >90% efficiency in coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

Scientific Research Applications

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been explored for its applications in various scientific domains:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

1,3,4-Oxadiazole Derivatives:
  • N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,4-Dimethyl-Benzamide ():
    • Structural Difference : Methoxy group (electron-donating) replaces methanesulfonyl (electron-withdrawing).
    • Impact : Reduced polarity and metabolic stability compared to the target compound. Methoxy groups enhance lipophilicity but may decrease binding affinity to polar targets .
Tetrazole and Triazole Analogs:
  • N′-5-Tetrazolyl-N-Aroylthioureas ():
    • Structural Difference : Tetrazole core (5-membered ring with four nitrogen atoms) replaces oxadiazole.
    • Activity : Exhibits herbicidal and plant growth-regulating activities, suggesting heterocycle-dependent bioactivity profiles. The oxadiazole’s higher aromaticity may confer better stability in biological systems compared to tetrazoles .

Substituent Variations

Methanesulfonyl vs. Other Sulfonyl Groups:
  • N,N′-Naphthalene-1,5-Diylbis[4-[(2,3-Dichlorophenyl)Azo]-3-Hydroxynaphthalene-2-Carboxamide] ():
    • Structural Difference : Contains dichlorophenyl azo groups and naphthalene carboxamide.
    • Impact : Sulfonyl groups in the target compound improve solubility in polar solvents and enhance interactions with charged residues in enzymes or receptors compared to azo-linked analogs .
Tetrahydronaphthalene vs. Other Bicyclic Systems:
  • ((5S)-5-((Tetrahydro-2H-Pyran-2-yl)Oxy)-5,6,7,8-Tetrahydronaphthalen-2-yl)Methanol (): Structural Difference: Tetrahydronaphthalene moiety modified with a tetrahydro-2H-pyran-protected alcohol.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[5-(2-Methoxyphenyl)-Oxadiazol-2-yl]-Benzamide N′-5-Tetrazolyl-N-Aroylthioureas
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 ~1.5–2.0
Water Solubility (mg/mL) Low (<0.1) Moderate (~0.5) High (>1.0)
Metabolic Stability High (sulfonyl group) Moderate (methoxy) Low (tetrazole)

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups including an oxadiazole ring and a tetrahydronaphthalene structure. The presence of the methanesulfonyl group is significant as it may enhance solubility and biological activity.

PropertyValue
Molecular Weight329.43 g/mol
LogP3.45
Polar Surface Area (PSA)81.44 Ų

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. The oxadiazole moiety is known for its ability to inhibit specific enzymes and receptors, which can lead to altered cellular processes. Preliminary studies suggest that compounds containing oxadiazole rings often exhibit significant antiproliferative effects by acting as tubulin inhibitors .

Biological Activity

Research indicates that compounds similar to this compound demonstrate a range of biological activities:

  • Antimicrobial Activity : Compounds with the oxadiazole structure have been shown to possess moderate to high activity against various bacterial and fungal strains.
  • Anticancer Properties : The structural features allow for potential anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives of oxadiazole have been documented to inhibit the growth of prostate cancer cells .

Case Studies

  • Antiproliferative Effects : A study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated significant antiproliferative effects against DU-145 prostate cancer cells with IC50 values in the low micromolar range. This suggests that similar compounds may exhibit comparable effects due to their structural similarities .
  • Tubulin Inhibition : Research has identified that certain oxadiazole derivatives act as tubulin inhibitors. This mechanism is crucial for the development of new chemotherapeutic agents targeting cancer cell division .

Comparative Analysis

The following table summarizes the biological activities of related compounds featuring the oxadiazole moiety:

Compound NameBiological Activity
N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazoleAnticancer activity
5-(trifluoromethyl)-1,3,4-oxadiazole derivativesAntimicrobial properties
N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamideAntibacterial activity

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis typically involves:

  • Step 1 : Formation of the oxadiazole ring via cyclization of hydrazine derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol) .
  • Step 2 : Coupling the oxadiazole intermediate with a tetrahydronaphthalene-carboxamide moiety using carbodiimide-based coupling agents .
  • Optimization : Solvent selection (e.g., DMF for polar intermediates, ethanol for cost-effectiveness) and temperature control (60–80°C) are critical for yield improvement. Continuous flow reactors may enhance reproducibility in scaled-up syntheses .

Table 1 : Reaction Conditions and Yields

StepReagentsSolventTemperature (°C)Yield (%)
1Hydrazine hydrate, CS₂Ethanol7065–75
2EDC/HOBtDMFRT50–60

Q. Which spectroscopic methods are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions .
  • Infrared Spectroscopy (IR) : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₈N₄O₄S: 422.11) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Orthogonal Assays : Cross-validate enzyme inhibition results with cellular assays (e.g., Western blotting for target phosphorylation) .
  • Substituent Analysis : Compare activity of analogs (e.g., methanesulfonyl vs. chlorobenzyl groups) to identify structure-activity relationships (SAR) .
  • Meta-Analysis : Pool data from multiple studies to account for variability in assay conditions (e.g., pH, serum concentration) .

Q. What computational approaches model the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with oxadiazole N-atoms) using Schrödinger Suite .

Q. What strategies enable regioselective functionalization of the oxadiazole ring?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions for alkylation .
  • Protecting Groups : Temporarily block the carboxamide with Boc groups to direct sulfonation or halogenation .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at C-5 of the oxadiazole .

Data Contradiction Analysis

Example : Variability in reported IC₅₀ values for kinase inhibition.

  • Root Cause : Differences in assay buffers (e.g., ATP concentration) or enzyme isoforms.
  • Resolution : Standardize assay protocols (e.g., 1 mM ATP, pH 7.4) and validate with positive controls (e.g., staurosporine) .

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